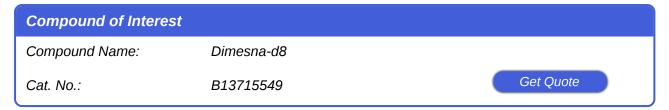


Application Notes and Protocols for the Analytical Characterization of Dimesna-d8

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimesna, the disulfide dimer of Mesna, is a uroprotective agent used to mitigate the urotoxic effects of certain chemotherapeutic agents like cyclophosphamide and ifosfamide.[1][2] In vivo, Dimesna is reduced to two molecules of Mesna, which then neutralize the toxic metabolite acrolein in the bladder.[3] **Dimesna-d8** is a deuterated analog of Dimesna, where all eight hydrogen atoms have been replaced by deuterium. This stable isotope-labeled version is an invaluable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for the accurate quantification of Dimesna in biological matrices.[4]

This document provides detailed application notes and experimental protocols for the analytical characterization of **Dimesna-d8** using state-of-the-art techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical Techniques

The characterization of **Dimesna-d8** relies on techniques that can confirm its molecular weight, structure, and isotopic purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)



LC-MS is a highly sensitive and specific technique ideal for the quantification of **Dimesna-d8** and for confirming its molecular weight.[5] The deuterium labeling results in a predictable mass shift in the mass spectrum, allowing for clear differentiation from the unlabeled Dimesna. High-resolution mass spectrometry can further confirm the elemental composition and isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules. For **Dimesna-d8**, ¹H NMR is used to confirm the absence of proton signals at specific chemical shifts where they would appear in the unlabeled Dimesna, thereby verifying the completeness of deuteration. ²H (Deuterium) NMR can be used to directly observe the deuterium nuclei, confirming their presence and location in the molecule.

Experimental Protocols LC-MS/MS Method for Dimesna-d8

This protocol is adapted from established methods for the analysis of Mesna and Dimesna and is suitable for the characterization of **Dimesna-d8**.

- 1. Sample Preparation:
- Prepare a stock solution of **Dimesna-d8** in deionized water at a concentration of 1 mg/mL.
- For analysis, dilute the stock solution to a final concentration of 1 μ g/mL with the initial mobile phase composition.
- 2. Liquid Chromatography Conditions:
- HPLC System: Agilent 1260 Infinity II or equivalent.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient:



o 0-2 min: 5% B

o 2-10 min: 5-95% B

10-12 min: 95% B

12-12.1 min: 95-5% B

• 12.1-15 min: 5% B

Flow Rate: 0.5 mL/min.

Column Temperature: 40 °C.

• Injection Volume: 10 μL.

3. Mass Spectrometry Conditions:

- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470) or a highresolution mass spectrometer (e.g., Agilent 6545 Q-TOF).
- Ionization Source: Electrospray Ionization (ESI), negative ion mode.

Capillary Voltage: 3500 V.

Gas Temperature: 300 °C.

Gas Flow: 8 L/min.

Nebulizer Pressure: 35 psi.

Fragmentor Voltage: 100 V.

- Scan Range (for full scan on Q-TOF): m/z 50-500.
- MRM Transitions (for triple quadrupole): To be determined by infusing a standard solution of
 Dimesna-d8 to identify the precursor ion and optimal product ions.

NMR Spectroscopy Method for Dimesna-d8



This protocol provides a general procedure for the NMR analysis of **Dimesna-d8**.

- 1. Sample Preparation:
- Dissolve 5-10 mg of **Dimesna-d8** in 0.6-0.7 mL of deuterium oxide (D₂O).
- Vortex the sample until fully dissolved.
- Transfer the solution to a 5 mm NMR tube.
- 2. NMR Spectrometer and Parameters:
- Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.
- Probe: 5 mm broadband probe.
- ¹H NMR Experiment:
 - Pulse Program: zg30 (or similar for a standard 1D proton experiment).
 - Number of Scans: 16 or more for good signal-to-noise ratio.
 - o Solvent: D2O.
 - Reference: The residual water signal in D₂O is typically referenced to 4.79 ppm.
- ²H NMR Experiment:
 - Pulse Program: A standard 1D deuterium experiment.
 - Number of Scans: 128 or more due to the lower gyromagnetic ratio of deuterium.
 - Reference: Can be referenced internally to the natural abundance of deuterium in the solvent.

Data Presentation

Quantitative data for the analytical characterization of **Dimesna-d8** are summarized in the tables below.



Table 1: Mass Spectrometry Data for Dimesna and Dimesna-d8

Analyte	Molecular Formula	Exact Mass (Da)	[M-2Na]² lon (m/z)	Predicted [M- 2Na] ^{2–} Ion for Dimesna-d8 (m/z)
Dimesna	C4H8Na2O6S4	325.8999	139.9554	-
Dimesna-d8	C4D8Na2O6S4	334.0403	-	143.9956

Table 2: Predicted ¹H NMR Data for Dimesna and Dimesna-d8 in D₂O

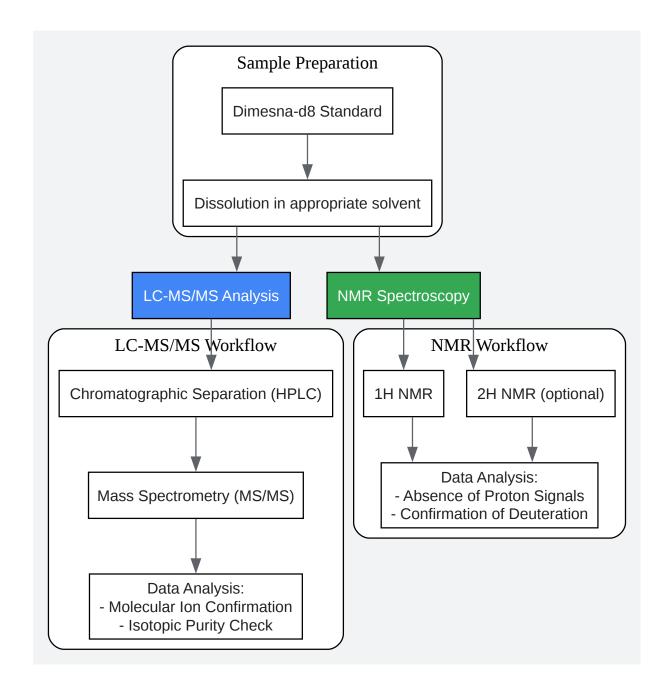
Compound	Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Expected Observatio n for Dimesna-d8
Dimesna	-CH ₂ -S-S-	~3.1	Triplet	4H	Signal absent
Dimesna	-CH ₂ -SO ₃ -	~3.3	Triplet	4H	Signal absent
Dimesna-d8	-	-	-	-	No signals expected in the proton spectrum

Note: The predicted chemical shifts are estimations based on the structure of Dimesna and typical values for similar functional groups.

Visualizations

The following diagrams illustrate the analytical workflow and the biological pathway of Dimesna.

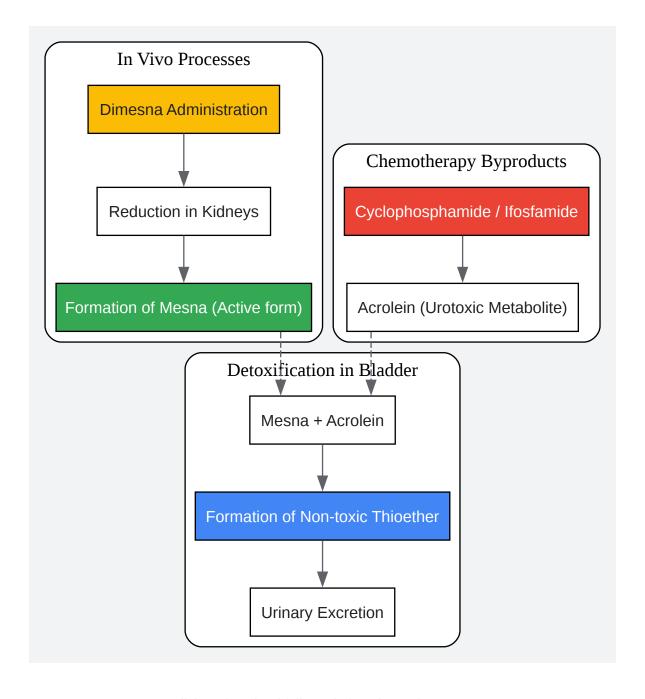




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Caption: Analytical Workflow for **Dimesna-d8** Characterization.





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Caption: In-vivo Conversion and Mechanism of Action of Dimesna.

Conclusion

The analytical characterization of **Dimesna-d8** is crucial for its use as an internal standard in preclinical and clinical studies. The combination of LC-MS and NMR spectroscopy provides a comprehensive approach to confirm the identity, purity, and isotopic labeling of **Dimesna-d8**.



The protocols and data presented in these application notes serve as a guide for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and pharmaceutical analysis.

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